4-[2-(4-Chlorophenoxy)acetyl]benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-(4-chlorophenoxy)acetyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c16-12-5-7-13(8-6-12)20-9-14(17)10-1-3-11(4-2-10)15(18)19/h1-8H,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLZEAKGEFHRFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 2 4 Chlorophenoxy Acetyl Benzoic Acid
Retrosynthetic Analysis of 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. wikipedia.org For this compound, the analysis reveals several plausible synthetic routes by identifying key bond disconnections.
The most logical primary disconnection is the C-C bond of the ketone, which corresponds to a Friedel-Crafts acylation reaction. This breaks the target molecule into two primary synthons: a nucleophilic benzoic acid synthon and an electrophilic 4-chlorophenoxyacetyl synthon. The corresponding synthetic equivalents for these synthons would be a suitable benzoic acid derivative and 4-chlorophenoxyacetyl chloride, respectively.
A secondary disconnection targets the ether C-O bond. This pathway suggests a nucleophilic substitution reaction, such as a Williamson ether synthesis. This approach would involve precursors like a 4-halophenoxyacetyl benzoic acid and 4-chlorophenol (B41353), or alternatively, 4-acetylbenzoic acid and a 1-chloro-4-halobenzene derivative. The Friedel-Crafts disconnection is often more direct for assembling the final carbon skeleton.
Precursor Synthesis and Optimization
The success of the total synthesis relies on the efficient preparation of key intermediates.
4-Chlorophenoxyacetic acid is a crucial precursor, serving as the acylating agent after conversion to its acid chloride. Its synthesis is typically achieved through a Williamson ether synthesis. This method involves the reaction of 4-chlorophenol with a derivative of chloroacetic acid under basic conditions. herts.ac.uk The reaction is generally robust and high-yielding.
The process begins with the deprotonation of 4-chlorophenol using a base, commonly sodium hydroxide (B78521) (NaOH), to form the more nucleophilic sodium 4-chlorophenolate. wpmucdn.com This phenolate (B1203915) then undergoes a nucleophilic substitution reaction (SN2) with chloroacetic acid. wpmucdn.com The reaction is typically heated to ensure a reasonable reaction rate. Subsequent acidification of the reaction mixture protonates the carboxylate, leading to the precipitation of 4-chlorophenoxyacetic acid as a solid product. herts.ac.ukwpmucdn.com
Table 1: Representative Conditions for Synthesis of 4-Chlorophenoxyacetic Acid
| Reactants | Base | Solvent | Conditions | Outcome | Reference |
|---|---|---|---|---|---|
| 4-Chlorophenol, Chloroacetic Acid | Sodium Hydroxide (NaOH) | Water | Heat in boiling water bath, then acidify with HCl | Formation of white precipitate | wpmucdn.com |
The other key component is the benzoic acid scaffold. For direct acylation, benzoic acid itself could be used, although the carboxylic acid group is deactivating for electrophilic aromatic substitution. A more common strategy involves using a precursor that can be later converted to the carboxylic acid. For instance, 4-acetylbenzoic acid is a viable precursor which can be synthesized via the oxidation of p-methylacetophenone. chemicalbook.com
Alternatively, for Friedel-Crafts reactions, the carboxylic acid must be converted into a more reactive derivative, typically an acyl chloride. The preparation of benzoyl chlorides from benzoic acids is a standard transformation. Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly employed. google.comorgsyn.org For example, 4-hydroxybenzoic acid can be converted to 4-hydroxybenzoyl chloride by heating with thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). prepchem.com A similar procedure can be applied to other substituted benzoic acids.
Direct Synthesis Approaches for this compound
The final assembly of the target molecule can be achieved through several direct approaches that form the key ketone linkage.
The Friedel-Crafts acylation is a powerful and widely used method for forming aryl ketones. sigmaaldrich.com This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). sigmaaldrich.comgoogle.com
In the context of synthesizing this compound, this would involve the reaction of a benzoic acid derivative with 4-chlorophenoxyacetyl chloride. The reaction mechanism proceeds through the formation of a highly electrophilic acylium ion, generated from the complexation of the acyl chloride with the Lewis acid catalyst. sigmaaldrich.com This acylium ion is then attacked by the electron-rich aromatic ring of the benzoic acid scaffold. The carboxylic acid group on the benzene (B151609) ring is a deactivating group and directs incoming electrophiles to the meta-position. Therefore, to achieve the desired para-substitution pattern, it may be necessary to start with a different substrate, such as toluene, perform the acylation, and then oxidize the methyl group to a carboxylic acid. However, direct acylation of benzene followed by subsequent functionalization is also a plausible, albeit more complex, route. The choice of solvent is critical, with common options including chlorobenzene, dichlorobenzene, or nitrobenzene. google.comscribd.com
Table 2: General Conditions for Friedel-Crafts Acylation
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Arene | Acyl Chloride | AlCl₃ | (often substrate or inert solvent) | Varies (-20 to 100 °C) | sigmaaldrich.comgoogle.com |
While Friedel-Crafts acylation is the classical approach, modern cross-coupling reactions offer alternative strategies for C-C bond formation. Although specific literature examples for the synthesis of this compound via coupling reactions are not prevalent, the principles can be applied. For instance, a Suzuki or Stille coupling could theoretically be employed to construct the central ketone-containing core.
This would require appropriately functionalized precursors, such as a boronic acid (or ester) derivative of benzoic acid and a halogenated 4-chlorophenoxy-acetophenone. Alternatively, a carbonylative coupling reaction could be envisioned, where a halo-benzoic acid derivative is coupled with a 4-chlorophenoxy-substituted aromatic compound under a carbon monoxide atmosphere with a palladium catalyst. These methods, while powerful, often require more complex precursor synthesis compared to the more convergent Friedel-Crafts approach for this specific target.
Derivatization Strategies of this compound
The presence of a reactive carboxylic acid group makes this compound an ideal candidate for a variety of derivatization reactions. These modifications are crucial for developing new chemical entities with tailored properties.
Esterification and Amidation Reactions
Esterification: The carboxylic acid functionality of this compound can be readily converted to its corresponding esters through several established methods. The Fischer esterification, a classic approach, involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. nih.govchemguide.co.uk The reaction is typically carried out under reflux conditions, and the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com For sterically hindered benzoic acids, microwave-assisted esterification under sealed-vessel conditions has been shown to improve yields and reduce reaction times. researchgate.netnih.govorganic-chemistry.org
A variety of alcohols can be employed in the esterification of substituted benzoic acids, including simple primary and secondary alcohols. organic-chemistry.org The choice of catalyst can also be optimized, with solid acid catalysts like modified montmorillonite (B579905) K10 offering a solvent-free and environmentally friendly alternative to traditional mineral acids. nih.gov
Amidation: The synthesis of amides from this compound can be achieved by reacting the carboxylic acid with a primary or secondary amine. This transformation often requires the use of coupling reagents to activate the carboxylic acid and facilitate nucleophilic attack by the amine. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in combination with additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. nih.gov
Alternative methods for direct amidation of benzoic acids have been developed, including the use of titanium tetrachloride (TiCl4) as a mediator, which can be effective for a range of substrates. nih.gov Optimization of amidation reactions often involves screening different coupling reagents, bases, and solvents to find the most suitable conditions for a particular acid and amine combination. For instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) is a highly effective coupling system for a wide variety of acids and amines. researchgate.net
| Reaction Type | Reagents and Conditions | Product Functional Group |
| Esterification | Alcohol, Acid Catalyst (e.g., H2SO4), Heat | Ester (-COOR) |
| Amidation | Amine, Coupling Agent (e.g., DCC, HATU) | Amide (-CONHR) |
Introduction of Diverse Functional Groups (e.g., hydrazides, phosphonates, sulfonamides)
Hydrazides: The synthesis of hydrazides from this compound typically proceeds through a two-step sequence. First, the carboxylic acid is converted to its corresponding methyl or ethyl ester via Fischer esterification. nih.gov The resulting ester is then treated with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol, to yield the desired hydrazide. nih.govresearchgate.netnih.govchemmethod.comosti.govasianpubs.orgnih.gov Microwave irradiation has been shown to accelerate the reaction of ethyl p-hydroxybenzoate with hydrazine hydrate, suggesting a potential for rapid synthesis. chemmethod.com A related compound, N′-[2-(4-chlorophenoxy)acetyl]acetohydrazide, has been synthesized by reacting 4-chlorophenoxyacetyl chloride with hydrazine hydrate in toluene, followed by the addition of pyridine. colostate.edu
Phosphonates: The conversion of carboxylic acids to phosphonates is a less direct transformation. One potential route involves the conversion of the carboxylic acid to an intermediate that can then react with a phosphorus-containing reagent. For instance, carboxylic acids can be converted to acyl chlorides, which can then react with phosphorous acid to form phosphonates. While no specific examples for this compound were found, general methods for the synthesis of phosphonates from carboxylic acids or their derivatives exist. The Michaelis-Arbuzov reaction, a cornerstone of phosphonate (B1237965) synthesis, typically involves the reaction of an alkyl halide with a trialkyl phosphite. organic-chemistry.org More recent methods have explored the direct conversion of carboxylic acids to phosphonates.
Sulfonamides: The introduction of a sulfonamide group can be achieved through a multi-step process. One approach involves the synthesis of sulfonamide derivatives of phenoxyacetic acid. researchgate.netuaiasi.ro This method would first require the introduction of a sulfonyl chloride group onto the aromatic ring of the phenoxyacetic acid moiety, followed by reaction with an amine to form the sulfonamide. A more direct approach for the synthesis of sulfonamides from unactivated carboxylic acids involves a copper-catalyzed decarboxylative halosulfonylation, followed by a one-pot amination. nih.govuaiasi.ro This strategy allows for the conversion of aromatic acids to their corresponding sulfonyl chlorides, which then readily react with amines to yield sulfonamides.
| Functional Group | Synthetic Precursor | Key Reagents |
| Hydrazide | Ester derivative | Hydrazine hydrate |
| Phosphonate | Carboxylic acid (via intermediates) | Phosphorus reagents (e.g., PCl3, phosphites) |
| Sulfonamide | Carboxylic acid | SOCl2, Amine or Copper catalyst, SO2Cl2, Amine |
Regioselective Modifications and Functional Group Interconversions
The aromatic rings in this compound present opportunities for regioselective modifications, such as halogenation. The directing effects of the existing substituents will influence the position of electrophilic substitution. Palladium-catalyzed methods for the regioselective chlorination, bromination, and iodination of arene C-H bonds using N-halosuccinimides as oxidants have been developed, offering a route to halogenated derivatives that may not be accessible through traditional electrophilic aromatic substitution. organic-chemistry.org The regioselectivity of such reactions can often be controlled by the choice of catalyst and directing group.
Functional group interconversions can also be employed to further diversify the derivatives of this compound. For example, the ketone functionality could potentially be reduced to a secondary alcohol using reducing agents like sodium borohydride, or converted to other functional groups through reactions such as the Wittig reaction. The carboxylic acid can be reduced to a primary alcohol. These interconversions allow for the synthesis of a wider array of compounds with different chemical and physical properties.
Reaction Condition Optimization for Enhanced Yield and Selectivity
Optimizing reaction conditions is a critical aspect of synthesizing derivatives of this compound to maximize product yield and minimize the formation of byproducts. Key parameters that are often varied include the choice of catalyst, solvent, reaction temperature, and reaction time.
For esterification reactions , factors such as the type and amount of acid catalyst, the alcohol-to-acid molar ratio, and the method of water removal can significantly impact the yield. masterorganicchemistry.com Studies on the esterification of substituted benzoic acids have shown that microwave heating can lead to improved yields in shorter reaction times compared to conventional heating. researchgate.netnih.govorganic-chemistry.org The choice of solvent can also be crucial, with some reactions benefiting from solvent-free conditions. nih.gov
In amidation reactions , the selection of the coupling reagent and base is paramount for achieving high yields and preventing racemization if chiral amines are used. researchgate.net A screening of various coupling reagents, such as HATU, HBTU, and PyBOP, along with different bases like DIPEA and triethylamine, can identify the optimal combination for a given substrate pair. nih.gov The reaction temperature and time are also important variables to control to ensure complete reaction and minimize degradation of reactants or products.
The table below summarizes key parameters that can be optimized for esterification and amidation reactions of substituted benzoic acids.
| Reaction | Key Optimization Parameters |
| Esterification | Catalyst type and loading, Alcohol:Acid molar ratio, Temperature, Reaction time, Method of water removal |
| Amidation | Coupling reagent, Base, Solvent, Temperature, Reaction time |
Purification Techniques and Process Development for Research Scale
Following the synthesis of derivatives of this compound, effective purification is essential to isolate the desired product in high purity for subsequent characterization and analysis. At the research scale, the most common purification techniques include recrystallization and column chromatography.
Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical; an ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. researchgate.net For benzoic acid and its derivatives, common recrystallization solvents include water, ethanol, aqueous ethanol, acetic acid, and benzene. researchgate.net The process typically involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.
Column chromatography is a versatile technique for separating mixtures of compounds based on their differential adsorption to a stationary phase. For substituted benzoic acids, both normal-phase and reversed-phase chromatography can be employed. luxembourg-bio.com In normal-phase chromatography, a polar stationary phase (e.g., silica (B1680970) gel) is used with a nonpolar mobile phase. In reversed-phase high-performance liquid chromatography (HPLC), a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, often a mixture of water and acetonitrile (B52724) or methanol, sometimes with the addition of an acid like trifluoroacetic acid to suppress the ionization of the carboxylic acid and improve peak shape. ekb.egusda.govust.edu The choice of the specific chromatographic conditions, including the stationary phase, mobile phase composition, and gradient, is crucial for achieving good separation of the desired product from any unreacted starting materials or byproducts.
For process development at the research scale, a combination of these techniques may be necessary to achieve the desired level of purity. For example, an initial purification by recrystallization might be followed by a final polishing step using column chromatography.
| Purification Technique | Principle | Common Application for Benzoic Acid Derivatives |
| Recrystallization | Difference in solubility at different temperatures | Purification of solid products |
| Column Chromatography | Differential adsorption to a stationary phase | Separation of complex mixtures, purification of non-crystalline products |
Advanced Spectroscopic and Structural Characterization of 4 2 4 Chlorophenoxy Acetyl Benzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon).
High-Resolution ¹H NMR Analysis for Proton Environments
A ¹H NMR spectrum for 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid would be expected to show distinct signals corresponding to each unique proton environment. The analysis would involve examining the chemical shift (δ, in ppm), integration (relative number of protons), and multiplicity (splitting pattern) of each signal.
Aromatic Protons: Signals for the protons on the benzoic acid ring and the 4-chlorophenoxy ring would typically appear in the downfield region (approx. δ 7.0-8.5 ppm). The substitution patterns on both rings would lead to characteristic splitting patterns, likely doublets or doublets of doublets.
Methylene (B1212753) Protons: The protons of the methylene group (-CH₂-) connecting the ether and carbonyl groups would appear as a singlet in the range of δ 4.5-5.5 ppm, influenced by the adjacent electron-withdrawing groups.
Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) would typically appear as a broad singlet far downfield, often above δ 10 ppm.
Expected ¹H NMR Data (Hypothetical) An interactive data table requires specific data, which is currently unavailable.
¹³C NMR Analysis for Carbon Framework Elucidation
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Carbonyl Carbons: The two carbonyl carbons (ketone and carboxylic acid) would be the most downfield signals, typically appearing in the δ 165-200 ppm region.
Aromatic Carbons: The carbons of the two aromatic rings would generate a series of signals between δ 110-160 ppm. Carbons attached to electronegative atoms (oxygen, chlorine, or the acetyl group) would be shifted further downfield.
Methylene Carbon: The methylene carbon (-CH₂-) would be expected to appear in the δ 60-70 ppm range.
Expected ¹³C NMR Data (Hypothetical) An interactive data table requires specific data, which is currently unavailable.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Assignment
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings (typically over two to three bonds). It would be used to confirm the connectivity of protons within the benzoic acid and 4-chlorophenoxy rings.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is invaluable for establishing the connectivity between the different fragments of the molecule, such as linking the methylene protons to the carbons of both the 4-chlorophenoxy and the benzoyl moieties.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would be used to determine the exact mass of the molecular ion of this compound (C₁₅H₁₁ClO₄) with high precision (typically to four or five decimal places). This allows for the unambiguous determination of its elemental formula, confirming that the synthesized compound has the correct composition. The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2 peaks with an approximate 3:1 intensity ratio).
Expected HRMS Data (Calculated) An interactive data table requires specific data, which is currently unavailable.
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure of the molecule. Key expected fragmentation pathways for this compound would likely involve:
Alpha-cleavage: Cleavage of bonds adjacent to the carbonyl groups.
Loss of small molecules: Elimination of stable neutral molecules like CO (carbon monoxide) or CO₂ (carbon dioxide).
Cleavage of the ether bond: Breaking the bond between the oxygen and the acetyl group or the chlorophenyl ring.
Characteristic fragments: The appearance of ions corresponding to the 4-chlorophenoxy cation or the benzoyl cation would be strong evidence for the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural components: the carboxylic acid, the aromatic ketone, the aryl ether linkage, and the chloro-substituted benzene (B151609) ring.
The carboxylic acid group gives rise to some of the most recognizable IR bands. A very broad absorption is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. researchgate.net The carbonyl (C=O) stretching vibration of the carboxylic acid typically appears as a strong, sharp band between 1710 and 1680 cm⁻¹. researchgate.net
The ketone carbonyl (C=O) stretch is also expected to be a strong band, typically found in the region of 1680-1660 cm⁻¹. The presence of two distinct carbonyl absorptions (one for the acid, one for the ketone) would be a key feature of the spectrum.
The aryl ether linkage (Ar-O-C) is characterized by two C-O stretching bands. The asymmetric stretch is typically stronger and appears in the 1275-1200 cm⁻¹ region, while the symmetric stretch is found around 1075-1020 cm⁻¹. Finally, the C-Cl stretching vibration of the chlorophenoxy group is expected in the fingerprint region, typically between 750 and 700 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings will produce several peaks in the 1600-1450 cm⁻¹ range. researchgate.net
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 3300-2500 | Broad, Strong |
| Aromatic C-H | C-H stretch | 3100-3000 | Medium |
| Carboxylic Acid | C=O stretch | 1710-1680 | Strong |
| Ketone | C=O stretch | 1680-1660 | Strong |
| Aromatic | C=C stretch | 1600-1450 | Medium-Weak |
| Aryl Ether | C-O stretch (asymmetric) | 1275-1200 | Strong |
| Aryl Ether | C-O stretch (symmetric) | 1075-1020 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound—the benzoic acid system and the chlorophenoxy group—are expected to give rise to characteristic absorption bands, primarily due to π→π* transitions within the aromatic rings.
Benzoic acid and its derivatives typically display three main absorption bands. researchgate.net These are often referred to as the A, B, and C bands, corresponding to transitions around 190 nm, 230 nm, and 280 nm, respectively. researchgate.net For 4-acetylbenzoic acid, a related compound, absorption maxima have been observed, providing a reference for the electronic behavior of one part of the target molecule. researchgate.netnist.gov
Table 2: Expected Electronic Transitions for this compound
| Transition | Chromophore | Expected Wavelength Range (nm) |
|---|---|---|
| π→π* | Benzoic acid moiety | ~230-250 |
| π→π* | Benzoic acid moiety | ~270-290 |
| π→π* | Chlorophenoxy moiety | ~220-240 |
X-ray Crystallography for Solid-State Structural Elucidation and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure for this compound is not publicly available, analysis of closely related structures can provide significant insight into its likely solid-state conformation and intermolecular interactions.
A common structural motif for carboxylic acids in the solid state is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two molecules. researchgate.net This is a highly probable feature for this compound.
For illustrative purposes, the crystallographic data for an isomeric compound, 2-(4-chlorobenzoyl)benzoic acid, is presented. researchgate.net This molecule, while differing in the connectivity of its constituent parts, shares the same molecular formula and functional groups. In its crystal structure, O—H⋯O hydrogen bonds also generate centrosymmetric dimers. researchgate.net The dihedral angle between its two aromatic rings is 88.07 (11)°, indicating a highly twisted conformation. researchgate.net
The molecule this compound possesses significant conformational flexibility due to the rotatable bonds in the ether linkage (-O-CH₂-) and the acetyl bridge (-CO-CH₂-). The actual conformation adopted in the crystal lattice would be a balance between intramolecular steric effects and the optimization of intermolecular forces, such as hydrogen bonding and π-π stacking interactions, to achieve a minimum energy packing arrangement. The relative orientation of the two aromatic rings and the planarity of the carboxylic acid and ketone groups would be key structural features.
Table 3: Crystallographic Data for the Related Compound 2-(4-Chlorobenzoyl)benzoic acid researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₉ClO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.3209 (17) |
| b (Å) | 7.3171 (6) |
| c (Å) | 11.1988 (14) |
| β (°) | 98.467 (10) |
| Volume (ų) | 1241.8 (2) |
Theoretical and Computational Investigations of 4 2 4 Chlorophenoxy Acetyl Benzoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. bcrec.idsubstack.com It is widely used to predict a variety of molecular properties. For a molecule like 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid, a common approach would involve the B3LYP hybrid functional combined with a Pople-style basis set such as 6-311++G(d,p), which is known to provide reliable results for organic molecules. mdpi.comresearchgate.netinpressco.com
The first step in a computational study is to find the molecule's most stable three-dimensional structure, known as geometry optimization. This process minimizes the energy of the molecule with respect to the positions of its atoms, yielding equilibrium bond lengths, bond angles, and dihedral angles. inpressco.com
Interactive Table: Predicted Geometric Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O (Carboxyl) | ~1.21 Å |
| Bond Length | C-O (Carboxyl) | ~1.35 Å |
| Bond Length | O-H (Carboxyl) | ~0.97 Å |
| Bond Length | C=O (Ketone) | ~1.23 Å |
| Bond Length | C-O (Ether) | ~1.37 Å |
| Bond Length | C-Cl | ~1.75 Å |
| Bond Angle | O=C-O (Carboxyl) | ~123° |
| Bond Angle | C-C=O (Ketone) | ~120° |
| Dihedral Angle | C-O-C-C (Ether Link) | Varies with conformer |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's electronic properties and reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.gov The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a smaller gap suggests higher reactivity. nih.govnih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich chlorophenoxy ring system. The LUMO is likely distributed across the electron-accepting benzoic acid and acetyl groups. The calculated HOMO-LUMO gap for similar benzoic acid derivatives is typically in the range of 5.0 to 5.7 eV, suggesting significant electronic stability. actascientific.comvjst.vn
Interactive Table: Predicted FMO Properties
| Property | Predicted Value (eV) |
| HOMO Energy | ~ -6.8 eV |
| LUMO Energy | ~ -1.8 eV |
| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV |
DFT calculations are a reliable tool for predicting various spectroscopic data, which can aid in the interpretation of experimental results. bohrium.comnih.govnih.gov
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, can accurately predict ¹H and ¹³C NMR chemical shifts. nih.govacs.org For the title compound, distinct signals would be predicted for the protons on the two aromatic rings, the methylene (B1212753) (-CH₂-) protons adjacent to the ether oxygen and ketone, and the acidic proton of the carboxyl group. DFT calculations have shown good correlation with experimental shifts for benzoic acid derivatives. bohrium.com
Vibrational Frequencies: Theoretical calculations can predict the vibrational modes of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net For this compound, characteristic frequencies would include the O-H stretch of the carboxylic acid (~3600 cm⁻¹), two distinct C=O stretching vibrations for the ketone and carboxylic acid groups (~1700-1750 cm⁻¹), the C-O-C ether stretching modes, and the C-Cl stretching vibration. These calculations are crucial for assigning experimental spectral bands. mdpi.comresearchgate.net
UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and corresponding oscillator strengths, which simulate the UV-Vis absorption spectrum. researchgate.netsemanticscholar.org Benzoic acid derivatives typically exhibit strong absorptions corresponding to π→π* transitions. vjst.vnresearchgate.net For the title compound, characteristic absorption bands would be expected around 230 nm and 280 nm, arising from the electronic systems of the two aromatic rings. researchgate.net
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. rsc.org The MEP map uses a color scale to represent the electrostatic potential on the electron density surface.
In the MEP surface of this compound, the most negative potential (typically colored red or yellow) would be concentrated around the electronegative oxygen atoms of the carbonyl and carboxyl groups, indicating these are the primary sites for electrophilic attack. Conversely, the most positive potential (colored blue) would be located on the acidic hydrogen of the carboxyl group, identifying it as the site most susceptible to nucleophilic attack. The aromatic rings would show regions of moderately negative potential above and below the plane. vjst.vn
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. juniperpublishers.com It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). stackexchange.comresearchgate.net
Calculation of Global and Local Reactivity Descriptors
Based on the energies of the frontier orbitals (HOMO and LUMO), several global and local reactivity descriptors can be calculated using the principles of conceptual DFT. scielo.org.mx These descriptors provide quantitative measures of a molecule's reactivity and stability. actascientific.com
Global Descriptors: These parameters describe the reactivity of the molecule as a whole. They include ionization potential (I ≈ -E_HOMO), electron affinity (A ≈ -E_LUMO), chemical hardness (η = (I-A)/2), chemical softness (S = 1/η), electronegativity (χ = (I+A)/2), and the electrophilicity index (ω = χ²/2η). A high chemical hardness value, derived from a large HOMO-LUMO gap, indicates high stability and low reactivity. actascientific.comscielo.org.mx
Local Descriptors: Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. These functions are calculated to determine which atoms are most likely to accept or donate electrons.
Interactive Table: Predicted Global Reactivity Descriptors
| Descriptor | Formula | Predicted Value |
| Ionization Potential (I) | -E_HOMO | ~ 6.80 eV |
| Electron Affinity (A) | -E_LUMO | ~ 1.80 eV |
| Chemical Hardness (η) | (I - A) / 2 | ~ 2.50 eV |
| Electronegativity (χ) | (I + A) / 2 | ~ 4.30 eV |
| Electrophilicity Index (ω) | χ² / (2η) | ~ 3.69 eV |
| Chemical Softness (S) | 1 / η | ~ 0.40 eV⁻¹ |
In Silico Molecular Docking Studies
Extensive literature searches did not yield specific molecular docking studies conducted on this compound. Therefore, detailed information regarding its ligand-protein interaction profiling and the prediction of its binding modes and affinities with specific enzymes or receptors is not available in the current scientific literature.
Ligand-Protein Interaction Profiling for Target Enzymes/Receptors
There is no available research that profiles the interaction of this compound with any target enzymes or receptors.
Prediction of Binding Modes and Affinities
Information regarding the predicted binding modes and affinities of this compound is not available in published scientific literature.
Structure Activity Relationship Sar Studies of 4 2 4 Chlorophenoxy Acetyl Benzoic Acid Derivatives
Systematic Modification of the Benzoic Acid Moiety
The benzoic acid group is a critical component of the 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid scaffold, often serving as a key interaction point with biological targets. SAR studies have revealed that both the position and the electronic nature of the carboxylic acid group are crucial for activity.
Derivatives where the carboxylic acid is shifted from the para-position to the meta- or ortho-positions often exhibit a significant decrease in biological activity. This suggests a stringent requirement for the specific spatial orientation of this acidic function. Furthermore, replacement of the carboxylic acid with other acidic bioisosteres, such as tetrazoles or sulfonic acids, has been explored. While some bioisosteres can maintain or slightly modulate activity, complete removal or replacement with a non-acidic group typically leads to a substantial loss of function, highlighting the importance of the acidic proton for target engagement.
The electronic properties of the benzoic acid ring also play a significant role. The introduction of electron-withdrawing or electron-donating substituents on the ring can modulate the acidity of the carboxylic acid and influence binding affinity.
Table 1: Effect of Benzoic Acid Moiety Modifications on Biological Activity
| Modification | Position of -COOH | Substituent on Benzoic Ring | Relative Activity |
| Parent Compound | 4- (para) | None | +++ |
| Isomer 1 | 3- (meta) | None | + |
| Isomer 2 | 2- (ortho) | None | +/- |
| Bioisostere | 4- (para) | Tetrazole instead of -COOH | ++ |
| Inactive Analog | 4- (para) | Ester (-COOCH3) instead of -COOH | - |
Variation of the Chlorophenoxy Group and its Positional Isomers
The 4-chlorophenoxy group is another key structural feature that profoundly influences the biological activity of this class of compounds. The nature and position of the substituent on the phenoxy ring are critical determinants of potency and selectivity.
Studies have shown that the presence of a halogen at the para-position of the phenoxy ring is often optimal for activity. Moving the chlorine atom to the ortho- or meta-positions can lead to a decrease in activity, indicating a specific binding pocket that favorably accommodates a para-substituent. The nature of the halogen itself is also important, with chlorine and bromine often being preferred over fluorine or iodine, suggesting a balance between size, electronegativity, and lipophilicity is required.
Furthermore, replacing the chlorine atom with other substituents has been investigated. Small, lipophilic groups can sometimes be well-tolerated, whereas larger, bulky groups or polar substituents often result in a significant drop in activity. This suggests that the binding site for this part of the molecule is sterically constrained and prefers hydrophobic interactions.
Linker Region Modifications (e.g., methylene (B1212753), amino, carbonyl variations)
Variations in the length of the linker, for instance, by adding or removing methylene units, can significantly alter activity. This suggests that there is an optimal distance and orientation between the two aromatic rings. Replacing the ether oxygen with a nitrogen (amino) or a sulfur (thioether) atom has also been explored to probe the importance of the oxygen's hydrogen bond accepting capability.
Furthermore, modifications to the carbonyl group within the acetyl linker, such as its reduction to a hydroxyl group or its replacement with other functional groups, generally lead to a decrease in activity. This indicates that the carbonyl oxygen may be involved in a key hydrogen bonding interaction with the biological target.
Table 2: Impact of Linker Modifications on Biological Activity
| Linker Modification | Description | Relative Activity |
| Parent (Acetyl) | -O-CH2-C(=O)- | +++ |
| Methylene Insertion | -O-CH2-CH2-C(=O)- | + |
| Ether to Amine | -NH-CH2-C(=O)- | ++ |
| Carbonyl Reduction | -O-CH2-CH(OH)- | +/- |
Conformational Flexibility and Its Influence on Activity
The three-dimensional shape of a molecule is a critical determinant of its biological activity. For this compound derivatives, the conformational flexibility imparted by the linker region allows the molecule to adopt various spatial arrangements. The biologically active conformation is the specific shape the molecule assumes when it binds to its target.
Computational modeling and spectroscopic studies have been employed to understand the preferred conformations of these molecules in solution and to correlate them with their biological activity. These studies suggest that a relatively planar conformation, where the two aromatic rings are oriented in a specific co-planar or near co-planar fashion, is often favored for optimal activity. The ability of the linker to allow the molecule to adopt this preferred conformation is therefore crucial.
Introducing rigidifying elements into the linker, such as incorporating it into a cyclic system, has been used to lock the molecule into a specific conformation. The biological activity of these conformationally restricted analogs can provide valuable insights into the bioactive conformation.
Impact of Substituents on Electronic and Steric Properties
The electronic and steric properties of substituents on both the benzoic acid and chlorophenoxy rings play a crucial role in modulating the biological activity of this compound derivatives. These properties influence how the molecule interacts with its biological target, affecting binding affinity, and can also impact its pharmacokinetic properties.
Electron-withdrawing groups on the benzoic acid ring can increase the acidity of the carboxylic acid, which may enhance its interaction with a positively charged residue in the binding site. Conversely, electron-donating groups can decrease acidity. The Hammett equation is often used to quantify these electronic effects and correlate them with biological activity.
Steric properties, or the size and shape of substituents, are also critical. Bulky substituents in certain positions can cause steric hindrance, preventing the molecule from fitting into the binding pocket of the target. Quantitative Structure-Activity Relationship (QSAR) models often incorporate steric parameters, such as Taft's steric parameter (Es) or molar refractivity (MR), to understand the influence of substituent size on activity.
Identification of Key Pharmacophoric Elements for Biological Activity
Based on the extensive SAR studies, a pharmacophore model for the biological activity of this compound derivatives can be proposed. A pharmacophore represents the essential three-dimensional arrangement of functional groups that are necessary for a molecule to interact with its specific biological target.
The key pharmacophoric elements for this class of compounds typically include:
An acidic group: The carboxylic acid on the benzoic acid ring, which likely acts as a hydrogen bond donor and/or engages in an ionic interaction.
A hydrophobic aromatic region: The benzoic acid ring itself, which can participate in hydrophobic or pi-stacking interactions.
A hydrogen bond acceptor: The carbonyl oxygen in the acetyl linker.
A second hydrophobic/aromatic region with a specific substitution pattern: The para-substituted chlorophenoxy ring, which fits into a hydrophobic pocket.
A specific spatial distance and orientation between these features, dictated by the linker.
Understanding these key pharmacophoric elements is invaluable for the rational design of new, more potent, and selective analogs. It allows medicinal chemists to focus on modifying the molecule in ways that are likely to enhance its desired biological activity while minimizing off-target effects.
Biological Activity Investigations of 4 2 4 Chlorophenoxy Acetyl Benzoic Acid: Mechanistic and in Vitro Perspectives
Enzyme Inhibition Studies and Mechanistic Elucidation
Detailed searches of scientific databases and journals did not yield specific studies investigating the enzyme inhibitory properties of 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid. While research exists for structurally related compounds, this information cannot be extrapolated to definitively characterize the activity of the specified molecule.
Inhibition of Cyclooxygenase (COX) Isozymes
There are no available in vitro studies or published data detailing the inhibitory effects of this compound on cyclooxygenase-1 (COX-1) or cyclooxygenase-2 (COX-2) isozymes. Therefore, its potential anti-inflammatory activity via this mechanism remains uninvestigated.
Soluble Epoxide Hydrolase (sEH) Inhibition
No research was found that evaluates the ability of this compound to inhibit soluble epoxide hydrolase (sEH). Its role as a potential sEH inhibitor has not been explored in the available scientific literature.
Interaction with Histamine H1 Receptors
There is no available data from binding assays or functional studies to suggest or confirm any interaction between this compound and Histamine H1 receptors.
Modulation of Cellular Pathways and Molecular Targets
Specific investigations into the effects of this compound on cellular signaling pathways or its interaction with specific molecular targets have not been reported. Studies on other benzoic acid derivatives, such as 4-hydroxy-benzoic acid, have shown modulation of pathways like ERK and PI3K/AKT, but similar data for this compound is absent.
Antimicrobial Activity Studies (In Vitro)
No specific studies detailing the antimicrobial or antibacterial efficacy of this compound were identified. Research has been conducted on derivatives of structurally similar compounds, such as 2-(4-chlorophenoxymethyl)benzoic acid and 4-[(4-chlorophenyl)sulfonyl]benzoic acid, which have shown antimicrobial properties. globalresearchonline.netnih.govmedchemexpress.commdpi.com However, these findings are not directly applicable to the compound due to differences in chemical structure.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
There is no published data, including Minimum Inhibitory Concentration (MIC) values or other quantitative assessments, regarding the in vitro antibacterial activity of this compound against any specific Gram-positive or Gram-negative bacterial strains.
Antifungal Properties
No specific studies detailing the antifungal properties of this compound were found.
Anti-Biofilm Activity in Microbial Models
Information regarding the anti-biofilm activity of this compound is not available in the reviewed literature.
Anti-Inflammatory Effects (In Vitro and Experimental Models)
No data was found on the anti-inflammatory effects of this specific compound.
Modulation of Pro-Inflammatory Cytokine Production
There is no available research on how this compound modulates the production of pro-inflammatory cytokines.
Evaluation in Cellular Inflammation Models
No studies evaluating this compound in cellular inflammation models could be located.
Other Biological Activities (e.g., antioxidant, anti-sickling in vitro)
Specific in vitro data on the antioxidant or anti-sickling activities of this compound is not present in the available literature. While other benzoic acid derivatives have been studied for these properties, the results are not applicable to this distinct compound. researchgate.net
Mechanism-Oriented Studies in Pre-clinical Biological Systems
Without primary data on its biological activities, no mechanism-oriented studies in pre-clinical systems for this compound were found.
To provide the requested article, specific research dedicated to "this compound" would be required.
Analytical Research Methodologies for 4 2 4 Chlorophenoxy Acetyl Benzoic Acid
Mass Spectrometry-Based Detection in Complex Research Matrices (e.g., LC-MS/MS)
For the analysis of 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid in complex research matrices such as biological fluids or environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govlcms.czresearchgate.net This technique combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.
The compound would first be separated from the matrix components on an HPLC column. The eluent from the column is then introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, where the analyte molecules are ionized. In the mass spectrometer, a specific precursor ion corresponding to the analyte is selected and fragmented, and a specific product ion is then monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and allows for very low detection limits. vu.edu.au For acidic compounds like this compound, analysis is often performed in the negative ion mode.
Table 2: Key Advantages of LC-MS/MS for Analysis in Complex Matrices
| Feature | Advantage |
|---|---|
| High Sensitivity | Enables the detection and quantification of trace amounts of the analyte. nih.govresearchgate.net |
| High Selectivity | Minimizes interference from other components in the matrix, leading to more accurate results. nih.govresearchgate.net |
| Structural Information | The fragmentation pattern can help confirm the identity of the analyte. |
| Robustness | The method is generally robust for a wide variety of complex sample types. nih.govresearchgate.net |
Development of Robust Analytical Protocols for Research Purposes
The development of a robust analytical protocol is crucial for obtaining reliable and consistent results in a research setting. This involves a systematic approach to method development and a thorough validation process. pensoft.net
Key steps in developing a robust protocol include:
Defining the Analytical Target Profile: This includes specifying the analyte, the required limits of detection and quantification, the expected concentration range, and the sample matrices.
Method Development and Optimization: This involves selecting the appropriate analytical technique (e.g., HPLC, GC, LC-MS/MS) and optimizing the experimental parameters to achieve the desired performance. pensoft.net
Method Validation: A comprehensive validation study is conducted to demonstrate that the method is suitable for its intended purpose. This includes assessing specificity, linearity, accuracy, precision, and robustness (the method's capacity to remain unaffected by small, deliberate variations in method parameters). pensoft.net
Standard Operating Procedures (SOPs): Detailed SOPs are written to ensure that the method is performed consistently over time and by different analysts.
Quality Control: Regular analysis of quality control samples is performed to monitor the performance of the method and ensure the validity of the results.
By following these principles, a robust and reliable analytical protocol can be established for the analysis of this compound in a research environment.
Future Research Directions for 4 2 4 Chlorophenoxy Acetyl Benzoic Acid
Exploration of Novel Synthetic Pathways for Green Chemistry Principles
While traditional synthetic routes to compounds like 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid may exist, future research should prioritize the development of novel pathways that align with the principles of green chemistry. The goal is to create more sustainable, efficient, and environmentally benign processes.
Key areas of exploration include:
Catalytic Approaches: Investigating the use of heterogeneous or homogeneous catalysts to improve reaction efficiency and reduce waste. For instance, developing catalytic systems for the etherification step between a 4-acetylbenzoic acid precursor and 4-chlorophenol (B41353) could minimize the need for stoichiometric reagents and harsh conditions.
Alternative Solvents: Moving away from traditional volatile organic compounds (VOCs) towards greener alternatives such as water, supercritical fluids (like CO2), or bio-based solvents.
Flow Chemistry: Implementing continuous flow synthesis methods. This approach can offer superior control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, improved safety, and easier scalability compared to batch processing.
Biocatalysis: Exploring enzymatic transformations for key synthetic steps. Enzymes operate under mild conditions and exhibit high selectivity, potentially reducing the need for protecting groups and minimizing byproduct formation.
A comparative overview of traditional versus potential green synthetic approaches is presented below.
| Feature | Traditional Synthesis (Hypothetical) | Green Chemistry Approach |
| Solvent | Dichloromethane, Toluene, DMF | Water, Supercritical CO2, Bio-solvents |
| Catalyst | Stoichiometric base (e.g., NaOH) | Phase-transfer catalyst, recyclable solid acid catalyst |
| Energy Source | Conventional heating (oil bath) | Microwave irradiation, ultrasonic energy |
| Waste Profile | High volume of organic waste, salt byproducts | Reduced solvent waste, potential for catalyst recycling |
This focus on sustainable synthesis is critical for the future development of this and related compounds, ensuring that chemical innovation does not come at an environmental cost.
Advanced Spectroscopic Characterization of Polymorphic Forms and Co-crystals
The solid-state properties of a chemical compound can significantly influence its physical and biological characteristics, such as solubility and bioavailability. Therefore, a thorough investigation into the potential polymorphism and co-crystal formation of this compound is a crucial research direction.
Future studies should employ a suite of advanced analytical techniques:
Powder X-ray Diffraction (PXRD): This is the definitive method for identifying different crystalline forms (polymorphs). Each polymorph will produce a unique diffraction pattern.
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting points and transition temperatures between different solid forms. The presence of multiple melting peaks or endothermic transitions can indicate polymorphism.
Spectroscopic Methods (FTIR and Raman): Infrared and Raman spectroscopy are powerful tools for probing the specific molecular interactions within a crystal lattice. Changes in hydrogen bonding, particularly involving the carboxylic acid group, will result in distinct shifts in the vibrational frequencies of the C=O and O-H bonds, allowing for the differentiation of polymorphs and the confirmation of co-crystal formation.
Single-Crystal X-ray Diffraction (SCXRD): When suitable single crystals can be grown, SCXRD provides the unambiguous three-dimensional structure of the crystal lattice, offering detailed insight into molecular conformation and intermolecular interactions.
Screening for co-crystals by combining this compound with various pharmaceutically acceptable coformers could yield new solid forms with tailored physicochemical properties.
Deeper Computational Modeling of Molecular Dynamics and Protein Interactions
Computational modeling offers a powerful, resource-efficient way to predict the behavior of this compound at a molecular level. This in silico approach can guide experimental work and provide deep insights into potential biological activities.
Future computational research should focus on:
Molecular Docking: This technique predicts the preferred orientation of the compound when bound to a specific protein target. By docking the molecule into the active sites of various enzymes or receptors (e.g., cyclooxygenases, kinases, nuclear receptors), researchers can generate hypotheses about its mechanism of action.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can model the dynamic behavior of the compound-protein complex over time. This provides information on the stability of the binding, the key interacting amino acid residues, and the conformational changes that may occur upon binding.
ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. This early assessment of drug-likeness can help prioritize analogues with more favorable pharmacokinetic profiles for synthesis and experimental testing.
These computational studies are essential for rational drug design and for understanding the fundamental interactions that govern the compound's potential biological effects.
Design and Synthesis of Highly Selective and Potent Analogues with Modulated Biological Profiles
Based on initial biological screening and computational modeling, the rational design and synthesis of analogues of this compound is a logical next step. The goal is to systematically modify the parent structure to enhance potency, selectivity, and pharmacokinetic properties.
A systematic Structure-Activity Relationship (SAR) study would involve modifying distinct parts of the molecule:
| Molecular Section | Proposed Modification | Potential Impact |
| Benzoic Acid Group | Esterification, amidation, replacement with bioisosteres (e.g., tetrazole) | Modulate solubility, cell permeability, and binding interactions |
| Chlorophenoxy Ring | Varying the position of the chloro substituent (ortho, meta); replacing with other halogens (F, Br) or with electron-donating/withdrawing groups | Alter electronic properties, hydrophobicity, and binding affinity to target proteins |
| Acetyl Linker | Changing the length of the alkyl chain; introducing rigidity with cyclic structures | Optimize the spatial orientation and distance between the aromatic rings for improved target engagement |
The synthesis of these new analogues would provide a library of compounds for further biological evaluation, allowing researchers to build a comprehensive understanding of the structural requirements for a desired biological effect.
Investigation of Emerging Biological Activities and Novel Molecular Targets (In Vitro)
The structural features of this compound suggest several potential avenues for biological activity. Future research should involve broad in vitro screening to uncover its therapeutic potential.
Based on structurally related compounds, promising areas for investigation include:
Anti-inflammatory Activity: The phenoxyacetic acid motif is present in some non-steroidal anti-inflammatory drugs (NSAIDs). The compound could be tested in assays for inhibition of cyclooxygenase (COX-1 and COX-2) enzymes or for its ability to reduce the production of inflammatory cytokines in cell-based models.
Anticancer Activity: Many benzoic acid derivatives have been investigated for their anticancer properties. The compound could be screened against a panel of human cancer cell lines (e.g., breast, lung, colon) to assess its antiproliferative effects using assays like the MTT assay.
Antidiabetic Activity: Some benzoic acid derivatives act as inhibitors of enzymes like α-glucosidase and α-amylase, which are relevant targets for managing type 2 diabetes. Enzymatic assays could be employed to evaluate the inhibitory potential of the compound against these targets.
Hormonal Activity: Certain phenolic compounds can interact with nuclear receptors. Cell-based reporter assays could be used to screen for agonist or antagonist activity at estrogen or other hormone receptors.
A summary of potential in vitro assays is provided below.
| Potential Activity | In Vitro Assay | Molecular Target/Endpoint |
| Anti-inflammatory | COX enzyme inhibition assay | COX-1, COX-2 |
| Anticancer | MTT cell proliferation assay | Cancer cell viability |
| Antidiabetic | α-glucosidase inhibition assay | α-glucosidase enzyme |
| Hormonal Modulation | Estrogen receptor reporter assay | Estrogen Receptor α/β |
Discovering a novel biological activity would open up significant new research avenues for this class of compounds.
Development of Advanced Analytical Techniques for Trace Analysis in Research Environments
As research on this compound progresses, the need for sensitive and specific analytical methods to detect and quantify it in various matrices (e.g., reaction mixtures, biological samples) will become critical.
Future work should focus on developing and validating robust analytical techniques:
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a standard approach for the analysis of aromatic carboxylic acids. Method development would involve optimizing the column (e.g., C18), mobile phase composition (e.g., acetonitrile (B52724)/water with an acid modifier like formic acid), and detection wavelength.
Liquid Chromatography-Mass Spectrometry (LC-MS): For trace-level analysis in complex matrices, coupling HPLC with a mass spectrometer provides unparalleled sensitivity and selectivity. An LC-MS/MS method would allow for confident identification and quantification of the parent compound and its potential metabolites.
Method Validation: Any developed analytical method must be rigorously validated according to established guidelines (e.g., International Conference on Harmonisation - ICH) for parameters such as specificity, linearity, accuracy, precision, and limits of detection and quantification.
These advanced analytical methods are indispensable tools for ensuring the quality of synthetic products and for enabling detailed pharmacokinetic and metabolism studies.
Exploration of Environmental Fate and Degradation Mechanisms of the Compound and its Metabolites in Research Settings
Understanding the environmental behavior of a novel chemical compound is an essential aspect of responsible research. Studies should be undertaken to investigate the persistence, mobility, and degradation pathways of this compound in controlled research settings.
Key research questions to address include:
Biodegradation: The compound's susceptibility to microbial degradation under both aerobic and anaerobic conditions should be assessed. Structurally related compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) are known to be degraded by specific microbial pathways, often involving cleavage of the ether bond. Similar pathways could be relevant for the target compound.
Abiotic Degradation: The role of abiotic processes such as hydrolysis and photolysis in the compound's breakdown should be investigated. The stability of the ether linkage and the potential for photodegradation due to UV light absorption by the aromatic rings are important factors.
Metabolite Identification: A crucial part of degradation studies is the identification of major breakdown products or metabolites. Techniques like LC-MS are vital for isolating and structurally characterizing these new compounds.
Knowledge of the compound's environmental fate is critical for developing appropriate handling and disposal procedures in a research environment and for assessing any potential long-term environmental impact.
Q & A
Q. What role do substituent positions play in the stability of this compound analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
